N-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(ANTHRACEN-9-YL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features an anthracene moiety linked to a benzoxazole ring via a methanimine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(ANTHRACEN-9-YL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving 2-aminophenol and a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Methanimine Bridge: The methanimine bridge is formed by reacting the anthracene derivative with the benzoxazole derivative in the presence of a suitable base to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(ANTHRACEN-9-YL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(ANTHRACEN-9-YL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is studied for its photophysical properties, including fluorescence and phosphorescence. It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe for imaging applications. Its unique fluorescence properties make it suitable for tracking biological processes at the cellular level.
Medicine
In medicinal chemistry, (E)-1-(ANTHRACEN-9-YL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is explored for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials with specific optical properties. It is also employed in the development of sensors and other analytical devices.
Mechanism of Action
The mechanism of action of (E)-1-(ANTHRACEN-9-YL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, while the benzoxazole ring can interact with proteins and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds such as 9,10-diphenylanthracene and 9-anthracenecarboxaldehyde share structural similarities with (E)-1-(ANTHRACEN-9-YL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE.
Benzoxazole Derivatives: Compounds like 2-(2-hydroxyphenyl)benzoxazole and 2-(4-aminophenyl)benzoxazole are structurally related.
Uniqueness
What sets (E)-1-(ANTHRACEN-9-YL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE apart is its combination of the anthracene and benzoxazole moieties, which imparts unique photophysical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C28H16Cl2N2O |
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Molecular Weight |
467.3 g/mol |
IUPAC Name |
1-anthracen-9-yl-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C28H16Cl2N2O/c29-24-11-9-19(14-25(24)30)28-32-26-15-20(10-12-27(26)33-28)31-16-23-21-7-3-1-5-17(21)13-18-6-2-4-8-22(18)23/h1-16H |
InChI Key |
URDQEZOLAVJHGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC5=C(C=C4)OC(=N5)C6=CC(=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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